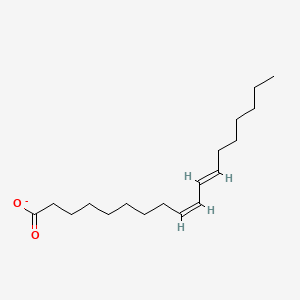

9-cis,11-trans-Octadecadienoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H31O2- |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(9Z,11E)-octadeca-9,11-dienoate |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/p-1/b8-7+,10-9- |

InChI Key |

JBYXPOFIGCOSSB-GOJKSUSPSA-M |

SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Origin and Biosynthesis of 9 Cis,11 Trans Octadecadienoate

In Vitro Microbial Production by Probiotic Strains

Beyond its synthesis in ruminants, 9-cis,11-trans-Octadecadienoate can be produced by specific strains of probiotic bacteria through the bioconversion of linoleic acid. nih.gov This capability has spurred research into using these microorganisms as natural bio-factories for producing functional food ingredients. The selection of potent bacterial strains is the critical first step in evaluating their potential for use in food fermentation or for their impact within the intestine. frontiersin.org

Lactobacillus spp. and Bifidobacterium spp. Capabilities

Several species within the genera Lactobacillus and Bifidobacterium, widely recognized for their probiotic properties, are capable of producing conjugated linoleic acid from linoleic acid. nih.govnih.gov The primary isomer produced by these bacteria is typically this compound.

Screening studies have identified specific strains with high production capabilities. A study that screened 128 strains from 31 Bifidobacterium species found that the producing strains belonged to Bifidobacterium breve and Bifidobacterium pseudocatenulatum. core.ac.uk Gas chromatography-mass spectrometry analysis revealed that these strains produced 9-cis,11-trans-CLA and 9-trans,11-trans-CLA without generating other isomers. core.ac.uk The most effective producer identified was B. breve WC 0421, which converted linoleic acid into 68.8% 9-cis,11-trans-CLA and 25.1% 9-trans,11-trans-CLA. core.ac.uk

Similarly, various Lactobacillus species, particularly Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), have demonstrated the ability to produce CLA. nih.govmdpi.com In one study, 23 probiotic L. plantarum strains were screened, with L. plantarum AA1-2 and L. plantarum AB20-961 identified as potential high-yield producers. nih.gov Research has confirmed the capability of various species including Lactobacillus acidophilus, L. bulgaricus, L. casei, and Bifidobacterium breve, B. infantis, and B. longum to produce CLA in vitro when incubated with linoleic acid. nih.gov

Table 1: CLA Production by Selected Probiotic Strains

| Probiotic Strain | Substrate | Key Findings | Reference |

|---|---|---|---|

| Bifidobacterium breve WC 0421 | Linoleic Acid (LA) | Best producer among 128 Bifidobacterium strains screened. Converted LA into 68.8% 9-cis,11-trans-CLA and 25.1% 9-trans,11-trans-CLA. | core.ac.uk |

| Lactiplantibacillus plantarum AB20-961 | Hydrolyzed Sunflower Oil (HSO) | Identified as a potential high-yield CLA producer. Produced a higher amount of CLA in a food matrix (sucuk) compared to other groups. | nih.gov |

| Lactiplantibacillus plantarum AA1-2 | Hydrolyzed Sunflower Oil (HSO) | Identified as a potential strain for CLA production. | nih.gov |

Factors Influencing Microbial Yield (e.g., Substrate, Growth Conditions)

The efficiency of this compound production by probiotic bacteria is not uniform and is significantly influenced by several factors, including the substrate provided and the physical conditions of the culture environment.

Substrate: The availability and concentration of the precursor, linoleic acid, are crucial. Studies show that CLA production generally increases with higher concentrations of linoleic acid, up to a certain threshold that is strain-dependent. mdpi.com For instance, using hydrolyzed sunflower oil (HSO) as a source of linoleic acid, the highest CLA production for L. plantarum strains was achieved with a 2% HSO concentration. nih.gov Some processes utilize soybean meal as a natural, low-cost substrate that provides fatty acids for conversion by bacteria like B. lactis. frontiersin.org

Growth Conditions:

pH: The pH of the growth medium is a critical factor as it affects enzyme function. mdpi.com For L. plantarum strains AA1-2 and AB20-961, the optimal initial pH for CLA production was found to be 6.0. nih.gov Fermentation by Bifidobacterium can lead to the production of lactic acid, which lowers the pH of the medium. frontiersin.org

Temperature: As mesophilic organisms, L. plantarum strains generally have an optimal growth temperature around 37°C, with most studies reporting maximum CLA production between 30°C and 40°C. mdpi.com

Growth Phase: The timing of production often coincides with specific bacterial growth phases. For B. breve WC 0421, CLA production occurred predominantly during the lag and exponential growth phases. core.ac.uk In general, CLA amounts tend to increase to a maximum level before progressively decreasing, indicating an optimal harvest time for each specific strain. mdpi.com

Table 2: Factors Affecting Microbial CLA Production

| Factor | Optimal Condition/Observation | Impact on Yield | Reference |

|---|---|---|---|

| Substrate Concentration | Varies by strain; 2% Hydrolyzed Sunflower Oil for L. plantarum | Yield increases with substrate concentration up to a tolerable limit for the bacterium. | nih.govmdpi.com |

| pH | Initial pH of 6.0 for L. plantarum | Significantly affects the function of enzymes responsible for the conversion. | nih.govmdpi.com |

| Temperature | 30°C - 40°C for L. plantarum | Influences bacterial growth and lipid composition of the cell membrane. | mdpi.com |

| Growth Phase | Lag and exponential phases for B. breve | Production rates are not constant throughout the bacterial life cycle; a maximum is often reached before a decline. | core.ac.ukmdpi.com |

Metabolic Fate and Bioavailability of 9 Cis,11 Trans Octadecadienoate in Animal Models

Absorption and Distribution in Animal Systems

Following ingestion, 9-cis,11-trans-octadecadienoate is absorbed and distributed to various tissues throughout the body. Studies in rats have demonstrated that the incorporation of this isomer varies among different tissues. The highest concentrations are typically found in adipose tissue, followed by skeletal muscle (Gastrocnemius), liver, kidneys, and brain.

In the liver of rats, this compound and its metabolites are primarily incorporated into neutral lipids rather than phospholipids. This is in contrast to other unsaturated fatty acids like linoleic acid or gamma-linolenic acid, which are predominantly found in the phospholipid fraction. The distribution into different lipid fractions within the liver does not appear to change with varying dietary intake levels of this CLA isomer.

The table below summarizes the tissue distribution of this compound in male Wistar rats after six days of supplementation.

| Tissue | Incorporation Level (%) |

| Adipose Tissue | > 1.4 |

| Skeletal Muscle (Gastrocnemius) | < 1.4 |

| Liver | < 1.4 |

| Kidneys | < 1.4 |

| Brain | < 1.4 |

Data adapted from a study on male Wistar rats supplemented with 150 mg/day of this compound.

Enzymatic Biotransformations and Metabolite Formation

Once absorbed, this compound undergoes several enzymatic biotransformations, leading to the formation of various metabolites. These processes primarily involve elongation and desaturation pathways, as well as the formation of other conjugated analogues.

A key enzyme in the metabolism of this compound is Δ9-desaturase. This enzyme is responsible for the endogenous synthesis of this compound from vaccenic acid (trans-11-octadecenoic acid) and palmitelaidic acid (trans-9-hexadecenoic acid). In bovine adipocytes, palmitelaidic acid can be elongated to vaccenic acid, which is then desaturated by Δ9-desaturase to form this compound.

Furthermore, this compound itself can be a substrate for further desaturation. In bovine adipose tissues, it is converted into conjugated 18:3 fatty acids, specifically 6-cis,9-cis,11-trans-octadecatrienoic acid. This conversion occurs at a notable rate, with approximately 10.8% and 14.5% of the cellular this compound being desaturated in subcutaneous and intermuscular adipose tissues, respectively.

In addition to elongation and desaturation, this compound can be converted into other CLA isomers. In vitro studies using human intestinal Caco-2 cells have shown that this isomer can be partially converted to cis-9,cis-11-CLA and trans-9,trans-11-CLA. The formation of the cis-9,cis-11 isomer may occur through a two-step saturation/desaturation reaction.

Comparative Metabolism of this compound Versus Other Isomers

The metabolic fate of this compound differs in some aspects from that of other CLA isomers, most notably the trans-10,cis-12 isomer. In vitro studies using rat liver slices have provided a direct comparison of the hepatic metabolism of these two primary CLA isomers.

Both isomers are taken up by hepatocytes at a similar rate, which is significantly higher than that of oleic acid. Once inside the liver cells, both CLA isomers are highly catabolized through oxidation. However, the trans-10,cis-12 isomer is reported to be more efficiently oxidized than the this compound isomer. A significant portion of both isomers that escapes oxidation is desaturated to conjugated 18:3.

The following table presents a comparison of the hepatic metabolism of this compound and trans-10,cis-12-octadecadienoate in rat liver slices.

| Metabolic Process | This compound | trans-10,cis-12-Octadecadienoate |

| Hepatocyte Uptake | ~9% | ~9% |

| Oxidation Rate (% of incorporated) | ~49% | ~40% |

| Desaturation to Conjugated 18:3 (% of non-catabolized) | ~26.7% | ~26.8% |

| Secretion in VLDL | Lower | 2.2-fold higher |

Data from in vitro studies on rat liver slices.

These findings suggest that while both isomers are readily metabolized in the liver, there are subtle differences in their oxidation rates and secretion from hepatocytes, which could contribute to their distinct physiological effects.

In Vitro Oxidation and Hydroperoxide Formation

The conjugated double bond system of this compound makes it susceptible to oxidation. In vitro studies on the autoxidation of conjugated linoleic acid methyl ester have shown the formation of hydroperoxides. Specifically, the oxidation of the methyl ester of 9-cis,11-trans-CLA can lead to the formation of 12-hydroperoxide-trans-8,trans-10-octadecadienoate.

Furthermore, the auto-oxidation of this compound can result in the formation of furan fatty acids, such as 9,11-furan-FA nih.gov. This oxidation product has been studied in human intestinal Caco-2 cells, where it was found to be taken up and partially elongated nih.gov.

Cellular and Molecular Mechanisms of Action of 9 Cis,11 Trans Octadecadienoate

Nuclear Receptor Interactions

A key mechanism through which 9-cis,11-trans-octadecadienoate exerts its effects is by interacting with nuclear receptors, which are transcription factors that regulate gene expression in response to ligand binding.

This compound has been identified as a modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism. nih.gov Studies have shown that treatment with cis-9, trans-11-CLA can lead to an increased expression of PPARγ. nih.govsemanticscholar.org In bovine mammary epithelial cells, for instance, cells pretreated with this CLA isomer expressed significantly higher levels of PPARγ at both the gene and protein levels after a challenge with Escherichia coli. nih.gov This suggests that PPARγ is involved in mediating the anti-inflammatory effects of this compound. nih.gov Similarly, in ruminal epithelial cells, pretreatment with cis-9, trans-11-CLA significantly increased the expression of PPARγ, which is involved in suppressing inflammatory responses. semanticscholar.org

The effects of this compound are highly isomer-specific, particularly when compared to trans-10,cis-12-CLA. Research on ruminal epithelial cells demonstrates these distinct differences in regulating inflammatory responses and adipocytokine signaling. mdpi.com While both isomers increased the expression of PPARγ, the trans-10,cis-12-CLA isomer exhibited more potent anti-inflammatory effects, significantly downregulating a broader range of genes related to inflammation, cell proliferation, and migration upon lipopolysaccharide (LPS) stimulation. semanticscholar.orgmdpi.com Furthermore, the trans-10,cis-12 isomer, but not the cis-9,trans-11 isomer, significantly suppressed several key signaling pathways, including the NF-κB, chemokine, and NOD-like receptor pathways. mdpi.com These findings underscore that the specific stereochemistry of the conjugated double bonds dictates the molecule's interaction with nuclear receptors and its subsequent biological activity.

Table 1: Comparative Effects of CLA Isomers on Cellular Responses in Ruminal Epithelial Cells

| Feature | This compound | trans-10,cis-12-Octadecadienoate |

| PPARγ Expression | Significantly Increased semanticscholar.org | Significantly Increased semanticscholar.org |

| Anti-inflammatory Effect | Moderate mdpi.com | High semanticscholar.orgmdpi.com |

| NF-κB Gene Expression | Significantly Reduced mdpi.com | Significantly Reduced mdpi.com |

| IL-6 Gene Expression | No Significant Reduction mdpi.com | Significantly Reduced mdpi.com |

| Lipogenic Gene Expression | Increased mdpi.com | Reduced mdpi.com |

Gene Expression Modulation

By interacting with nuclear receptors and other transcription factors, this compound can modulate the expression of a wide array of genes, influencing key cellular processes.

The influence of this compound on lipid metabolism genes shows distinct, isomer-specific patterns. In contrast to the trans-10,cis-12 isomer, which was found to reduce the expression of lipogenic genes and the biosynthesis of unsaturated fatty acids in ruminal epithelial cells, the cis-9,trans-11 isomer produced opposite results. mdpi.com However, other research indicates that the trans-10,cis-12 isomer of CLA is a potent inhibitor of milk fat synthesis by decreasing the expression of key lipogenic genes and transcription factors, and this effect is not overcome by PPARγ agonists. researchgate.net

A significant area of action for this compound is the downregulation of genes involved in the inflammatory response. In bovine mammary epithelial cells stimulated with E. coli, pretreatment with cis-9, trans-11-CLA reversed the increased gene expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), as well as chemokines like Interleukin-8 (IL-8) and CCL-20. nih.gov The compound also repressed the secretion of IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies have also identified the adhesion molecule ICAM-1 as a hub gene that interacts with other inflammation-related molecules modulated by CLA isomers. semanticscholar.org

Table 2: Modulation of Inflammatory Gene Expression by this compound

| Gene/Protein | Cell Type | Stimulus | Effect of this compound |

| IL-1β (gene) | Bovine Mammary Epithelial Cells | E. coli | Expression Reversed/Reduced nih.gov |

| IL-6 (gene & protein) | Bovine Mammary Epithelial Cells | E. coli | Expression & Secretion Reduced nih.gov |

| IL-8 (protein) | Bovine Mammary Epithelial Cells | E. coli | Secretion Repressed nih.gov |

| TNF-α (protein) | Bovine Mammary Epithelial Cells | E. coli | Secretion Repressed nih.gov |

| NF-κB (gene) | Ruminal Epithelial Cells | LPS | Expression Significantly Reduced mdpi.com |

Signaling Pathway Modulation

The molecular effects of this compound extend to the modulation of intracellular signaling pathways that are central to the immune and inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for the expression of many pro-inflammatory genes. mdpi.com

In bovine mammary epithelial cells, the anti-inflammatory action of cis-9, trans-11-CLA is mediated through the TLR4-NF-κB pathway. nih.gov Pretreatment with the compound resulted in markedly lower levels of phospho-p65 and phospho-IκB, key proteins in the activation of the NF-κB pathway. nih.gov Furthermore, it suppressed the nuclear translocation of the p65 subunit of NF-κB, a critical step for its function as a transcription factor. nih.govmdpi.com Similarly, in lipopolysaccharide (LPS)-stimulated ruminal epithelial cells, cis-9, trans-11-CLA significantly reduced the gene expression of NF-κB. mdpi.com These findings indicate that this compound can inhibit inflammatory processes by directly interfering with the activation of the NF-κB signaling cascade. nih.govmdpi.com

Effects on Eicosanoid Precursor Levels

Research has demonstrated that this compound, an isomer of conjugated linoleic acid (CLA), can influence the availability of precursors for eicosanoid synthesis. Eicosanoids are signaling molecules involved in inflammation. Studies involving dietary supplementation with this compound have shown a significant reduction in the concentration of arachidonic acid in tissue lipids ebi.ac.uk. Arachidonic acid is a key precursor molecule for the synthesis of various pro-inflammatory eicosanoids. By lowering the levels of this precursor, this compound may modulate inflammatory pathways ebi.ac.uk.

Impact on Cytokine and Chemokine Secretion

The effect of this compound on the secretion of cytokines and chemokines—key regulators of immune and inflammatory responses—has been explored in various models, yielding complex results.

In in vitro studies with adipocytes, this compound (at 100 µM) significantly increased the secretion of the anti-inflammatory adipocytokine, adiponectin, by 2.7-fold compared to controls, while having no significant effect on the pro-inflammatory cytokine TNF-α nih.gov. In studies on stimulated human bronchial epithelial cells, this CLA isomer significantly reduced the release of inflammatory cytokines mdpi.comsemanticscholar.org. Similarly, in lipopolysaccharide (LPS)-stimulated ruminal epithelial cells, this compound suppressed the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the chemokine CX3CL1 semanticscholar.org.

However, studies in humans have produced less consistent findings. In healthy individuals, supplementation with this compound did not show consistent effects on ex vivo cytokine production nih.gov. Another study involving moderately overweight subjects found that daily consumption of 3 grams of this isomer did not significantly alter LPS-stimulated production of IL-6, IL-8, or TNF-α by peripheral blood mononuclear cells nih.gov. Conversely, long-term dietary supplementation in rats was associated with lower Interleukin-2 secretion following mitogen stimulation researchgate.net.

| Model System | Cytokine/Chemokine | Effect of this compound | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Adiponectin | ▲ Increased secretion (2.7-fold) | nih.gov |

| 3T3-L1 Adipocytes | TNF-α | — No significant effect | nih.gov |

| Human Bronchial Epithelial Cells | Inflammatory Cytokines | ▼ Reduced release | mdpi.comsemanticscholar.org |

| Ruminal Epithelial Cells (LPS-stimulated) | IL-1β | ▼ Suppressed production | semanticscholar.org |

| Ruminal Epithelial Cells (LPS-stimulated) | CX3CL1 | ▼ Suppressed production | semanticscholar.org |

| Rat Splenocytes (mitogen-stimulated) | Interleukin-2 | ▼ Lowered secretion | researchgate.net |

| Human PBMCs (LPS-stimulated) | IL-6, IL-8, TNF-α | — No significant change | nih.gov |

Cellular Differentiation and Proliferation Studies (in vitro models)

Adipocyte Differentiation and Size Regulation

In vitro studies using the murine 3T3-L1 preadipocyte cell line have shown that this compound can significantly stimulate the accumulation of triacylglycerol, a key event in adipocyte differentiation nih.gov. Microscopic analysis revealed that treatment with this compound increases the quantity and proportion of small, mature adipocytes nih.gov. The formation of smaller adipocytes is considered metabolically favorable, as larger adipocytes are associated with a pro-inflammatory secretion profile nih.gov. The mechanism appears to involve the peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipogenesis, as this compound was found to increase bioactive PPARγ levels in the nucleus of 3T3-L1 cells nih.gov.

In contrast, a study on Wistar rats fed a diet supplemented with this compound observed larger adipocytes in both inguinal and retroperitoneal fat depots compared to control groups ulisboa.pt. These findings suggest that the effects of this fatty acid on adipocyte size may vary depending on the experimental model and context.

Modulation of Endothelial Cell Adhesion and Growth

The interaction between circulating immune cells and the vascular endothelium is a critical step in the inflammatory process, mediated by cell adhesion molecules (CAMs). Research on Human Umbilical Vein Endothelial Cells (HUVECs) has elucidated the role of this compound in this process.

In a model where inflammation was induced by TNF-α, treatment with this compound (at 100µM/L) significantly decreased the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1) at both the mRNA and soluble protein levels researchgate.netjournalcra.com. Furthermore, it modulated the mRNA concentration of E-selectin, another key adhesion molecule, although this did not translate to a significant change in its soluble protein level researchgate.netjournalcra.com. These inhibitory effects on the expression of crucial adhesion molecules suggest a potential mechanism for controlling inflammatory conditions associated with endothelial activation journalcra.com. This is supported by findings in ruminal epithelial cells, where the compound also suppressed the production of ICAM-1 semanticscholar.org.

| Adhesion Molecule | Effect on mRNA Expression (TNF-α stimulated HUVECs) | Effect on Soluble Protein Level (TNF-α stimulated HUVECs) | Reference |

|---|---|---|---|

| VCAM-1 | ▼ Decreased | ▼ Decreased | researchgate.netjournalcra.com |

| ICAM-1 | ▼ Decreased | ▼ Decreased | researchgate.netjournalcra.com |

| E-selectin | ▼ Modulated/Decreased | — No significant effect | researchgate.netjournalcra.com |

Biological Activities and Mechanistic Research of 9 Cis,11 Trans Octadecadienoate in Vitro and Animal Models

Anti-Inflammatory Effects

Research has demonstrated that 9-cis,11-trans-Octadecadienoate possesses significant anti-inflammatory properties, as observed in both animal and cell-based studies.

Studies in animal models have shown the capacity of this compound to mitigate inflammatory conditions. In a mouse model of collagen-induced arthritis, dietary supplementation with 9-cis,11-trans-CLA was found to reduce arthritic severity by 34% compared to the control group. nih.gov This effect was associated with a decrease in the pro-inflammatory cytokine Interleukin-6 (IL-6) in the paws of the arthritic mice. nih.gov Furthermore, in a mouse model for Alzheimer's disease, dietary intake of 9-cis,11-trans-CLA led to the suppression of inflammation and an increase in the brain levels of the compound, suggesting it can cross the blood-brain barrier to exert its beneficial effects. nih.gov

Table 1: Effect of this compound on Arthritis Severity in Mice

| Treatment Group | Reduction in Arthritic Severity | Key Cytokine Change (Paws) | Reference |

|---|---|---|---|

| 0.5% c9t11-CLA Diet | 34% (P < 0.01) | Decreased Interleukin-6 (IL-6) | nih.gov |

| Control (Corn Oil) | - | Increased Interleukin-6 (IL-6) | nih.gov |

The anti-inflammatory action of this compound is supported by in vitro studies demonstrating its ability to inhibit the production of key pro-inflammatory signaling molecules called cytokines. In human bronchial epithelial cells (BEAS-2B), 9-cis,11-trans-CLA significantly reduced the production of Interleukin-8 (IL-8) at both the mRNA and protein levels. nih.gov This inhibitory effect on IL-8 was shown to be mediated through the activation of the nuclear receptor PPARγ. nih.gov Similarly, in studies using bovine mammary epithelial cells challenged with E. coli, pretreatment with 9-cis,11-trans-CLA repressed the secretion of IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov However, in other models, such as with bovine peripheral blood mononuclear cells, 9-cis,11-trans-CLA did not alter the expression of TNF-α. nih.govmdpi.com

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Cell Lines

| Cell Line | Stimulus | Cytokine(s) Inhibited | Key Mechanism | Reference |

|---|---|---|---|---|

| Human Bronchial Epithelial Cells (BEAS-2B) | General stimulation | Interleukin-8 (IL-8) | PPARγ activation | nih.gov |

| Bovine Mammary Epithelial Cells | E. coli | Interleukin-6 (IL-6), Interleukin-8 (IL-8), TNF-α | Downregulation of TLR4, phospho-p65, phospho-IκB | nih.gov |

The immunomodulatory effects of this compound extend to specific immune cells like eosinophils, which are pivotal in inflammatory airway diseases. In a co-culture system of human eosinophils and bronchial epithelial cells, 9-cis,11-trans-CLA was found to be the most potent isomer in inhibiting the release of Eosinophil Cationic Protein (ECP), a key component of eosinophil granules. nih.gov It also significantly reduced the expression of activation markers CD69 and CD13 on stimulated eosinophils, further indicating a dampening of their inflammatory activity. nih.gov Long-term feeding of rats with a diet containing a majority of the 9-cis,11-trans-CLA isomer enhanced specific systemic cell-mediated immunity and the mucosal IgA immune response. nih.govresearchgate.net

Anticarcinogenic Research (rodent models)

A significant body of research has focused on the potential of this compound to inhibit cancer development, primarily using rodent models of chemically induced tumorigenesis. mdpi.com

In studies using female Sprague-Dawley rats injected with the carcinogen methylnitrosourea, dietary administration of this compound has been shown to have anticarcinogenic properties. epa.govnih.gov Research demonstrated that a diet supplemented with purified 9-cis,11-trans-CLA resulted in a significant decrease in mammary tumor mass. nih.gov Another study found that this isomer decreased the incidence of rat mammary tumors. epa.gov The anticarcinogenic effect is not limited to direct dietary intake; the conversion of vaccenic acid (trans-11 18:1) to 9-cis,11-trans-CLA by the enzyme Δ9-desaturase within the rat's body also leads to a dose-dependent decrease in mammary tumor formation. nih.govnih.gov This highlights an important endogenous pathway for generating this protective fatty acid. nih.govnih.gov

Table 3: Anticarcinogenic Effects of this compound in Rat Mammary Cancer Models

| Carcinogen | Key Finding | Reference |

|---|---|---|

| Methylnitrosourea | Decreased incidence of mammary tumors. | epa.gov |

| Methylnitrosourea | 45% decrease in tumor mass per rat. | nih.gov |

| Methylnitrosourea | Endogenous conversion from vaccenic acid reduced tumor risk. | nih.govnih.gov |

To understand whether the anticancer effects are unique to the 9-cis,11-trans isomer, several studies have compared its activity to that of the trans-10,cis-12-CLA isomer or a mixture of isomers. In a rat model of mammary carcinogenesis, a diet supplemented with purified 9-cis,11-trans-CLA was compared to a diet with a mixture of CLA isomers. nih.gov The study found that the reduction in tumor mass was nearly identical, with a 45% decrease in the pure isomer group and a 44% decrease in the mixed-isomer group, suggesting the 9-cis,11-trans isomer is a primary active component. nih.gov Another comparative study evaluating highly purified 9-cis,11-trans-CLA and trans-10,cis-12-CLA found that the anticancer efficacies of the two isomers were very similar in reducing the number of premalignant lesions and total mammary carcinomas in rats. nih.gov Both isomers were also effective in reducing forestomach tumors in mice. epa.gov These findings suggest that while both major isomers exhibit anticarcinogenic properties, their mechanisms may differ. epa.gov

Anti-Atherosclerotic Studies (animal models)

The potential of this compound, also known as rumenic acid, to mitigate atherosclerosis has been investigated in animal models, revealing promising effects on lipid profiles and vascular function.

In studies using hamsters as a model, dietary supplementation with this compound has been shown to favorably influence markers of atherogenic risk. nih.govcambridge.orgscispace.comcambridge.org Research indicates that this specific isomer of conjugated linoleic acid (CLA) can improve plasma cholesterol status. nih.govcambridge.orgscispace.comcambridge.org

One study demonstrated that hamsters fed a cholesterol-rich diet supplemented with this compound exhibited improved plasma cholesterol profiles. nih.govcambridge.orgcambridge.org This was characterized by an increase in high-density lipoprotein (HDL) cholesterol and a higher HDL-cholesterol to low-density lipoprotein (LDL) cholesterol ratio. nih.govcambridge.orgscispace.comcambridge.org Furthermore, the study observed an increase in liver lipoprotein receptors, including scavenger receptor-type I and LDL ApoB/E receptor, as well as HDL-binding protein 2, suggesting an enhanced capacity of the liver to clear plasma cholesterol. nih.govcambridge.orgscispace.com

| Parameter | Effect of this compound |

| Plasma HDL-Cholesterol | Increased |

| HDL:LDL Cholesterol Ratio | Increased |

| Liver Lipoprotein Receptors (SR-BI, LDL-R) | Increased |

| HDL-Binding Protein 2 | Increased |

This table summarizes the effects of this compound on lipid atherogenic risk markers in hamsters as reported in the cited studies.

Current research available through the conducted searches does not provide specific details on the modulation of prostaglandin (B15479496) I2 production by this compound in animal models of atherosclerosis. Further investigation is required to elucidate the effects of this compound on this particular aspect of vascular function.

Effects on Adipose Tissue and Lipid Metabolism (animal models)

| Adipose Tissue Depot | Effect on Adipocyte Size |

| Inguinal Fat | Increased |

| Retroperitoneal Fat | Increased |

This table illustrates the impact of this compound on adipocyte dimensions in different fat depots of Wistar rats.

Studies in mice have investigated the effects of this compound on circulating lipid levels. Following dietary administration, a decrease in body weight and the weight of mediastinal adipose tissue was observed. nih.gov However, the impact on triglyceride levels appears to be less pronounced compared to other fatty acids. nih.gov One study noted that while a diet containing this compound led to a gradual decrease in body and adipose tissue weight, another fatty acid, trans-9 octadecenoic acid, resulted in the lowest triglyceride levels among the tested groups. nih.gov

In terms of adipocytokines, research in Wistar rats indicated that supplementation with the 9-cis,11-trans-CLA isomer had a minor effect on serum leptin levels. nih.gov

| Parameter | Effect of this compound |

| Serum Triglycerides | Minor effect observed in some studies. |

| Serum Leptin | Minor effect observed in some studies. nih.gov |

This table summarizes the observed effects of this compound on serum leptin and triglyceride levels in animal models.

Immunomodulatory Research (animal models)

The immunomodulatory properties of this compound have been a subject of investigation, particularly in the context of adipose tissue inflammation. Research in obese mice has suggested that the antidiabetic effects of this CLA isomer may be mediated through its anti-inflammatory effects in white adipose tissue. nih.gov

A study on ob/ob C57BL-6 mice found that a diet enriched with this compound led to a reduction in adipose tissue macrophage infiltration and a marked downregulation of several inflammatory markers. nih.gov This included decreased expression of tumor necrosis factor-alpha (TNF-α) and CD68 mRNA, as well as reduced nuclear factor-kappaB (NF-κB) p65 expression and DNA binding activity. nih.gov These findings suggest that this compound can attenuate the proinflammatory state in adipose tissue that is often associated with obesity-induced insulin (B600854) resistance. nih.gov

| Inflammatory Marker | Effect in Adipose Tissue |

| Macrophage Infiltration | Reduced nih.gov |

| TNF-α mRNA | Reduced nih.gov |

| CD68 mRNA | Reduced nih.gov |

| NF-κB p65 Expression | Reduced nih.gov |

| NF-κB DNA Binding | Reduced nih.gov |

This table details the anti-inflammatory effects of this compound in the adipose tissue of obese mice.

Neuroprotective Investigations (animal models)

Research utilizing animal models has been instrumental in elucidating the potential neuroprotective properties of this compound, an isomer of conjugated linoleic acid (CLA). These studies have explored its effects on various aspects of neurodegeneration, including its impact on pathological protein accumulation, neuroinflammation, and neuronal cell health.

In the context of Alzheimer's disease (AD), a significant focus of research has been on the accumulation of amyloid-β (Aβ) protein, a key pathological hallmark of the disease. Studies using AD mouse models have demonstrated that dietary intake of this compound can lead to a notable decrease in Aβ levels in the hippocampus. nih.gov Further investigation into the mechanisms behind this reduction revealed that the compound does not appear to affect the viability of mouse neurons but rather suppresses the generation of Aβ. biorxiv.org Specifically, it has been shown to reduce the secretion of both endogenous mouse Aβ40 and humanized Aβ42 in primary cultured neurons from wild-type and APP-KI mice, respectively. biorxiv.org

Beyond its effects on Aβ, this compound has been observed to modulate neuroinflammatory responses within the brain. In an AD mouse model, its administration was associated with an increase in the number of microglia and astrocytes expressing the anti-inflammatory cytokines Interleukin-10 (IL-10) and Interleukin-19 (IL-19), without altering the total number of astrocytes. nih.gov This suggests a shift towards an anti-inflammatory glial phenotype. The anti-neuroinflammatory properties of CLA isomers, including this compound, have also been demonstrated in activated BV-2 microglial cells, where they reduced the expression of inflammatory mediators. nih.gov

Mechanistically, the neuroprotective effects of this compound appear to be multifaceted. It has been proposed to act as a natural calpain inhibitor, which is significant as calpain activation is implicated in neurodegenerative processes. researchgate.net In 5XFAD mice, a model for Alzheimer's disease, administration of a nano-formulation of pomegranate seed oil (Nano-PSO), which leads to the accumulation of this compound in the brain, was found to prevent age-related cognitive decline. researchgate.net This was accompanied by a reduction in the accumulation of Aβ and p25, a product of calpain activity. researchgate.net Furthermore, the treatment led to increased expression of COX IV-1, a key mitochondrial enzyme, suggesting a role in preserving mitochondrial function against oxidative damage. researchgate.net

The compound's influence extends to neuronal differentiation and cell cycle regulation. In cultured neural stem cells, this compound was found to promote neuronal differentiation. nih.gov This was evidenced by an increase in Tuj-1-positive cells (neurons) and the mRNA expression levels of Hes6, MAP2, p21(cip1), and p27(kip1). nih.gov Concurrently, a decrease in the proportion of cells in the S-phase of the cell cycle was observed, suggesting that the compound may promote neuronal differentiation in part by activating cell cycle inhibitors. nih.gov

The ability of this compound to cross the blood-brain barrier and exert its effects is supported by findings that show significantly increased levels of the compound and its lysophosphatidylcholine-containing form in the brains of mice fed a diet supplemented with it. nih.govresearchgate.net

The following table summarizes the key findings from neuroprotective investigations of this compound in animal models.

| Animal Model | Key Findings | Mechanistic Insights |

| Alzheimer's Disease (AD) Mouse Model | Reduced amyloid-β (Aβ) protein accumulation in the hippocampus. nih.gov | Suppressed generation of Aβ. biorxiv.org |

| AD Mouse Model | Increased number of microglia and astrocytes expressing anti-inflammatory cytokines (IL-10, IL-19). nih.gov | Modulation of neuroinflammation towards an anti-inflammatory phenotype. nih.govnih.gov |

| 5XFAD Mouse Model (AD) | Prevented age-related cognitive deterioration. researchgate.net Reduced accumulation of Aβ and p25. researchgate.net | Natural calpain inhibitor. researchgate.net Increased expression of mitochondrial enzyme COX IV-1, suggesting preservation of mitochondrial function. researchgate.net |

| Cultured Neural Stem Cells (Rat) | Promoted neuronal differentiation (increased Tuj-1-positive cells). nih.govnih.gov | Increased mRNA expression of Hes6, MAP2, p21(cip1), and p27(kip1). nih.gov Arrested cell cycle. nih.gov |

Analytical Methodologies for 9 Cis,11 Trans Octadecadienoate Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to separating 9-cis,11-trans-octadecadienoate from other similar fatty acids, which is a necessary prerequisite for accurate quantification and identification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography (GC) is a highly effective method for fatty acid analysis, particularly when using long capillary columns with polar stationary phases. scielo.br For GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs). sigmaaldrich.comjsmcentral.org The use of specialized columns, such as the 100 m CP-Sil 88 or SP-2560, is recommended for resolving the complex mixtures of CLA isomers found in natural products like ruminant milk fat. scielo.brsigmaaldrich.com While no single column can separate all FAME isomers, these columns provide a high degree of separation between cis and trans isomers. sigmaaldrich.com

When coupled with a flame ionization detector (FID), GC is a robust and widely used tool for fatty acid quantification. scielo.brjsmcentral.org For structural confirmation, GC is hyphenated with mass spectrometry (GC-MS). Standard electron impact GC-MS of FAMEs can confirm the molecular weight, for instance, a molecular ion of m/z 292 for a C18:3 FAME, but provides limited data for pinpointing double bond locations or geometry. nih.gov To overcome this, fatty acids are often converted into nitrogen-containing derivatives like picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives, which yield more informative fragmentation patterns upon MS analysis, allowing for accurate double bond localization. nih.govnih.gov

| Column Name | Stationary Phase Type | Typical Length | Key Separation Feature | Reference |

|---|---|---|---|---|

| CP-Sil 88 | High-polarity cyanopropyl siloxane | 100 m | Excellent resolution of CLA isomers. scielo.br | scielo.br |

| SP-2560 | High-polarity biscyanopropyl polysiloxane | 100 m - 200 m | Specifically designed for detailed analysis of cis/trans FAME isomers. sigmaaldrich.com | sigmaaldrich.com |

| SLB-IL111 | Ionic Liquid | 15 m - 100 m | Can separate critical CLA isomers that co-elute on other columns. scielo.br | scielo.br |

High-Performance Liquid Chromatography (HPLC) and Silver Ion HPLC for Isomer Separation

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for underivatized fatty acids. researchgate.net Silver ion HPLC (Ag+-HPLC) is especially noteworthy for its ability to separate fatty acid isomers based on the number, position, and geometry of their double bonds. researchgate.netscribd.com The silver ions interact with the π-electrons of the double bonds, leading to differential retention of isomers. researchgate.net For instance, placing deuterium (B1214612) atoms on the double bonds of fatty acid methyl esters was shown to increase their retention time in Ag+-HPLC. researchgate.net This technique has been successfully used to separate cis-9, trans-11-CLA from other isomers. researchgate.net A combination of reversed-phase and silver resin chromatography can effectively separate the cis-9, trans-11 and trans-9, trans-11 isomers of CLA. researchgate.net In some applications, HPLC with UV detection at approximately 234 nm is used, as the conjugated double bond system of CLA provides a suitable chromophore. researchgate.net

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is another valuable technique for lipid analysis, although it has seen more limited application for fatty acid profiling compared to GC and HPLC. jsmcentral.orgresearchgate.net SFC can be used to analyze complex lipid extracts and offers flexibility in altering conditions to improve retention and separation. researchgate.net While specific, detailed applications for this compound are less commonly reported than for GC or HPLC, SFC is recognized as a viable method for the comprehensive determination of fatty acid composition in complex samples, often in conjunction with mass spectrometry. jsmcentral.orgresearchgate.net

Spectrometric Techniques

Spectrometry is indispensable for the structural elucidation and definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR) for Isomer Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for analyzing the composition of lipids. sci-hub.se While 1H-NMR can rapidly analyze complex mixtures, 13C-NMR offers better resolution due to a wider range of chemical shifts, which facilitates more precise assignments and quantification. researchgate.net 13C-NMR can be used to study the positional distribution of different fatty acids on the glycerol (B35011) backbone. sci-hub.se The chemical shift of the carbonyl carbon (C1) is sensitive to its position on the glycerol backbone (sn-1,3 vs. sn-2) and, to a lesser extent, the structure of the attached fatty acid. sci-hub.se

Studies have successfully used NMR to identify specific CLA isomers, including this compound (rumenic acid), in natural products like butter and cheese. sci-hub.seresearchgate.net The olefinic protons of the conjugated double bonds in 1H-NMR spectra exhibit highly diagnostic resonances that can help differentiate isomers. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR to predict chemical shifts and aid in the structural assignment of CLA isomers. mdpi.com

| Technique | Information Provided | Key Advantage | Reference |

|---|---|---|---|

| 1H-NMR | Provides signals for olefinic protons, helping to differentiate isomers. mdpi.com | Rapid analysis of complex mixtures. researchgate.net | researchgate.netmdpi.com |

| 13C-NMR | Resolves carbonyl and olefinic carbon signals for isomer identification and quantification. sci-hub.seresearchgate.net | Improved resolution and easier quantification compared to 1H-NMR. researchgate.net | sci-hub.seresearchgate.net |

| 1H-13C Correlation Spectroscopy | Correlates proton and carbon signals for unambiguous assignments. researchgate.net | Combines high sensitivity of 1H with high resolution of 13C. researchgate.net | researchgate.net |

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Quantification

Mass spectrometry (MS), especially when coupled with a chromatographic inlet (GC-MS or LC-MS), is a cornerstone of CLA analysis. For definitive structural elucidation, tandem mass spectrometry (MS/MS) is often required. nih.gov A particularly powerful approach is Covalent Adduct Chemical Ionization (CACI) MS/MS. nih.gov This technique can be applied directly to FAMEs and is highly effective for identifying both positional and geometric isomers of conjugated fatty acids. CACI-MS/MS provides a few, highly diagnostic ions that can confirm the double bond positions and provide evidence for their geometric configuration (cis/trans). nih.gov This method has been used to confirm the 9,11-position and help establish the cis-trans geometry of related conjugated fatty acids. nih.gov

Isomer Separation and Purity Assessment Strategies

Given that this compound naturally exists and is synthetically produced alongside a variety of other positional and geometric isomers of linoleic acid, effective separation and purity assessment are critical. psu.edu Commercial CLA, for example, often contains a nearly equal mix of 9-cis,11-trans and 10-trans,12-cis isomers, along with many others. psu.edu

Gas Chromatography (GC) is the cornerstone technique for separating CLA isomers. The choice of capillary column is paramount for achieving resolution. Highly polar stationary phase columns, such as those coated with cyanopropylsiloxane (e.g., CP-Sil 88, SP-2560), are widely used. nih.govresearchgate.net A 100 m CP-Sil 88 column, for instance, can effectively separate the major CLA isomers in milk fat. nih.govresearchgate.net More recently, ionic liquid columns (e.g., SLB-IL111) have been introduced, offering alternative selectivity and enabling rapid separation of key isomers like cis-9, trans-11 and trans-10, cis-12 CLA in under 5 minutes. researchgate.netscielo.br

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) is a powerful technique for separating fatty acid isomers based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, allowing for the separation of isomers that may co-elute in GC. This method is particularly useful for concentrating CLA isomers from complex natural samples prior to GC analysis. psu.edu

Low-Temperature Crystallization is a preparative technique used to separate and purify large quantities of specific CLA isomers. By dissolving a mixture of FAMEs in a solvent like acetone (B3395972) and gradually reducing the temperature (e.g., to -58°C), isomers can be selectively precipitated based on their different melting points and solubilities. researchgate.net This method has been successfully used to obtain this compound with a purity exceeding 90%. researchgate.net

Purity Assessment is typically performed using the same analytical techniques employed for separation. After separation by GC, the relative peak area of this compound compared to the total area of all fatty acid peaks provides a quantitative measure of its purity. For a more comprehensive and definitive analysis, Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy can be used. psu.edu While it requires larger sample amounts, 13C-NMR is capable of identifying and quantifying all positional and geometric isomers present in a mixture, offering the most complete single analysis of a CLA preparation. psu.edu

The following table details research findings on the purity of this compound achieved through various methods.

| Method | Starting Material | Achieved Purity of this compound | Reference |

| Low-Temperature Crystallization | Alkali-isomerized methyl linoleate (B1235992) | >90% | researchgate.net |

| Dehydration of Methyl Mesyloxy-octadecenoate (MMOE) | Castor Oil (via Methyl Ricinoleate) | The final oil contained >54% of the 9c,11t isomer within the CLA fraction. | upm.edu.my |

| Enzymatic Purification | Synthetic CLA mixture | 94.2% | researchgate.net |

Synthetic Approaches and Isomer Preparation for Research

Chemical Synthesis Methodologies

Chemical synthesis provides robust methods for producing 9-cis,11-trans-octadecadienoate, often starting from readily available fatty acid precursors. These techniques allow for the generation of specific isomers, although they can sometimes result in a mixture of different forms that require further purification.

Alkali-Isomerization of Precursor Fatty Acids

A common and industrially relevant method for producing conjugated linoleic acid (CLA) is the alkali-isomerization of linoleic acid. foodandnutritionjournal.orgusda.govnih.gov This process typically involves heating linoleic acid, often from vegetable oils like sesame oil, in the presence of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) and a solvent like propylene (B89431) glycol. foodandnutritionjournal.org The reaction conditions, including alkali concentration, temperature, and reaction time, significantly influence the yield and the isomeric distribution of the resulting CLA mixture. foodandnutritionjournal.orgresearchgate.net While this method can achieve high conversion rates of linoleic acid to CLA, it generally produces a mixture of isomers, with 9-cis,11-trans-CLA and trans-10,cis-12-CLA being the most abundant. foodandnutritionjournal.orgnih.gov For instance, a study using sesame oil and propylene glycol as a solvent reported a 96.6% conversion of linoleic acid to CLA with a 7% NaOH concentration and a 2-hour reaction time. foodandnutritionjournal.org Another approach involves the dehydration of ricinoleic acid from castor oil using KOH, which has been shown to yield a CLA mixture where the 9-cis,11-trans isomer is predominant. researchgate.net

Table 1: Alkali-Isomerization Conditions and Outcomes

| Precursor Fatty Acid | Alkali | Solvent | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Linoleic Acid (from Sesame Oil) | NaOH | Propylene Glycol | 7% NaOH, 2 hours | 96.6% conversion to CLA (mixture of isomers) | foodandnutritionjournal.org |

| Ricinoleic Acid (from Castor Oil) | KOH | Not specified | Optimized temperature and catalyst amount | Predominantly 9-cis,11-trans-CLA isomer | researchgate.net |

Lindlar-Catalyzed Reduction Methods

For the specific synthesis of the 9-cis,11-trans isomer, Lindlar-catalyzed reduction offers a more controlled approach. A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate or barium sulfate (B86663) and "poisoned" with a substance like lead acetate (B1210297) or quinoline (B57606) to reduce its activity. masterorganicchemistry.comwikipedia.org This method is particularly useful for the stereospecific hydrogenation of alkynes to cis-alkenes. masterorganicchemistry.comwikipedia.org

In the context of this compound synthesis, a common precursor is methyl santalbate (methyl 11-trans-octadecen-9-ynoate). researchgate.net The reduction of methyl santalbate using a Lindlar catalyst and deuterium (B1214612) gas can produce methyl this compound-9,10-d2 in yields of 65–75%. researchgate.net This method is advantageous because it selectively reduces the alkyne group to a cis-double bond without affecting the existing trans-double bond, thus yielding the desired 9-cis,11-trans configuration. masterorganicchemistry.comresearchgate.net

Enzymatic Synthesis and Biotransformation for Isomer Enrichment

Enzymatic methods provide a highly specific alternative to chemical synthesis, often yielding a single, desired isomer and avoiding the complex purification steps associated with chemical isomerization.

Use of Specific Lipases (e.g., Candida rugosa lipase)

Certain microorganisms and their enzymes can be utilized for the selective production of CLA isomers. For example, some strains of fungi and yeasts can convert trans-vaccenic acid into the 9-cis,11-trans-CLA isomer through a Δ9-desaturation reaction. nih.gov

Lipases, such as those from Candida rugosa, are also employed in the enzymatic enrichment of specific fatty acids. nih.gov While much of the research on Candida rugosa lipase (B570770) focuses on the enrichment of omega-3 polyunsaturated fatty acids, the principle of selective hydrolysis can be applied to enrich specific CLA isomers from a mixture. nih.gov Immobilizing the lipase on a solid support can enhance its stability and reusability, making the process more efficient. nih.govnih.gov

Preparation of Labeled this compound for Metabolic Tracing

To understand the metabolic fate of this compound in biological systems, it is essential to use isotopically labeled versions of the compound. This allows researchers to track its absorption, distribution, and conversion into other metabolites.

Deuterium Labeling Strategies

Deuterium (²H) is a common stable isotope used for labeling fatty acids. One effective strategy for preparing deuterium-labeled this compound involves the Lindlar-catalyzed reduction of a suitable precursor with deuterium gas (D₂). researchgate.net As mentioned previously, the reduction of methyl santalbate with a Lindlar catalyst and deuterium gas yields methyl this compound-9,10-d₂. researchgate.net This labeled compound can then be used in metabolic studies to trace its pathways in humans and animals. researchgate.netresearchgate.net

Another approach involves the use of other precursors and catalysts. For instance, deuterium-labeled methyl linoleate (B1235992) can be synthesized from specific seed oils and then potentially isomerized to labeled CLA. researchgate.net The choice of labeling strategy depends on the desired position of the deuterium atoms and the availability of starting materials.

Q & A

Basic Research Questions

Q. How is 9-cis,11-trans-octadecadienoate identified and quantified in complex biological extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Identification relies on retention time (RT) matching with authentic standards and spectral library comparisons. Quantification uses peak area normalization relative to internal standards (e.g., methyl stearate). For example, in pomegranate peel extract, this compound was identified at RT 29.38 min with a peak area of 0.72% . Calibration curves using purified standards are critical for accurate quantification.

Q. What analytical techniques are validated for isolating 9-cis,11-trans-octadecadienoate from plant-derived matrices?

- Methodology : Solid-phase extraction (SPE) with C18 columns followed by derivatization (e.g., methylation) enhances volatility for GC-MS. Fractional distillation or preparative HPLC can isolate the compound for structural confirmation via nuclear magnetic resonance (NMR). In biodiesel purification studies, activated charcoal adsorption effectively separated methyl esters like 9-cis,11-trans-octadecadienoate .

Q. How do stereoisomeric impurities affect the bioactivity of 9-cis,11-trans-octadecadienoate?

- Methodology : Stereochemical purity is assessed using chiral chromatography or enzymatic assays. For instance, isomer-specific lipoxygenases can differentiate between cis and trans configurations. Contradictions in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) often arise from impurities in synthetic batches, necessitating ≥95% purity verified by HPLC .

Advanced Research Questions

Q. What mechanisms underlie the antioxidant activity of 9-cis,11-trans-octadecadienoate in mitigating vancomycin-induced hematotoxicity?

- Methodology : In vivo studies using rodent models measure ROS scavenging via assays like TBARS (thiobarbituric acid reactive substances) and SOD (superoxide dismutase) activity. GC-MS profiles from pomegranate peel extract showed 9-cis,11-trans-octadecadienoate reduced oxidative stress markers by 40–60% in vancomycin-treated rats, likely through direct radical quenching and upregulation of endogenous antioxidants .

Q. How can enzyme-catalyzed isomerization optimize the synthesis of 9-cis,11-trans-octadecadienoate from linoleic acid precursors?

- Methodology : Linoleate isomerases (e.g., from Lactobacillus spp.) catalyze the conversion of 9-cis,12-cis-octadecadienoate to 9-cis,11-trans-octadecadienoate under anaerobic conditions. Reaction optimization involves pH control (5.8–6.2) and cofactor supplementation (e.g., NADH), achieving equilibrium constants (K') of ~5.3 as reported in CRC Handbook data .

Q. What experimental designs resolve contradictions in reported insecticidal vs. antioxidant effects of 9-cis,11-trans-octadecadienoate?

- Methodology : Dose-response studies across model systems are critical. For example, in Gryllus bimaculatus, the compound showed insecticidal activity at 0.72% concentration but acted as an antioxidant in mammalian hepatocytes at lower doses (10–50 µM). Cross-species comparisons and transcriptomic profiling (e.g., RNA-seq) can clarify context-dependent mechanisms .

Data Analysis and Validation

Q. How should researchers validate the stability of 9-cis,11-trans-octadecadienoate under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS analysis track degradation products like peroxides. NIST-referenced spectral libraries ensure identification accuracy. For long-term storage, recommend −80°C under nitrogen atmosphere to prevent autoxidation .

Q. What statistical approaches are robust for analyzing dose-dependent bioactivity of 9-cis,11-trans-octadecadienoate?

- Methodology : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate EC50/LC50 values. In insecticidal assays, Probit analysis validated an LC50 of 29.38 min RT for Gryllus bimaculatus, with 95% confidence intervals . For antioxidant studies, ANOVA with Tukey’s post-hoc test compares treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.